8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate
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Overview
Description
8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate typically involves multiple steps, starting from the core carbazole structureThe final step involves the methanesulfonation to yield the methanesulfonate salt .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of 8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2,1-jk]carbazole: Known for its high efficiency in organic light-emitting diodes.
2-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[3,2,1-jk]carbazole: Used as an electron transport material in OLEDs.
5,11-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-2-phenylindolo[3,2,1-jk]carbazole: Exhibits high triplet energy and electron mobility .
Uniqueness
8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate is unique due to its specific structural modifications, which enhance its stability and electronic properties. These features make it particularly suitable for applications in advanced organic electronic devices and potential therapeutic agents .
Properties
Molecular Formula |
C21H30N2O4S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
12-cyclohexyloxy-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;methanesulfonic acid |
InChI |
InChI=1S/C20H26N2O.CH4O3S/c1-2-5-14(6-3-1)23-15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18;1-5(2,3)4/h9-10,13-14,18,21H,1-8,11-12H2;1H3,(H,2,3,4) |
InChI Key |
FRWOOVSRUBZGJF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(CC1)OC2=CC3=C(C=C2)N4CCNC5C4=C3CCC5 |
Origin of Product |
United States |
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